Helieianeoside B
Description
Helieianeoside B is a glycoside compound, structurally characterized by a sugar moiety attached to a non-sugar aglycone unit via a glycosidic bond. Structural elucidation typically involves spectroscopic methods (NMR, MS) and chromatographic purity assessments, as mandated for novel compounds in high-impact journals .
Properties
Molecular Formula |
C32H38O20 |
|---|---|
Molecular Weight |
742.6 g/mol |
IUPAC Name |
3-[4,5-dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C32H38O20/c1-9-19(38)24(43)29(52-31-26(45)23(42)21(40)17(50-31)8-47-30-25(44)20(39)15(37)7-46-30)32(48-9)51-28-22(41)18-14(36)5-11(33)6-16(18)49-27(28)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,29-40,42-45H,7-8H2,1H3 |
InChI Key |
GBLIGVGNDPHVIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Helicianeoide B involves complex organic reactions, typically starting from simpler flavonoid precursors. The exact synthetic routes and reaction conditions are proprietary and not widely published. general flavonoid synthesis often involves steps such as glycosylation, hydroxylation, and cyclization under controlled conditions.
Industrial Production Methods: Industrial production of Helicianeoide B is primarily achieved through extraction from natural sources, particularly the roots of Helicia erratica Hook. f . The extraction process involves solvent extraction, followed by purification using techniques such as chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: Helicianeoide B undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions can replace hydroxyl groups with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Helicianeoide B has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of flavonoids and their derivatives.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Helicianeoide B involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
Compound 1: Helieianeoside A
- Structural Similarities : Both compounds share a core glycoside framework, with differences likely residing in the aglycone structure or sugar substituents (e.g., hydroxyl or methyl groups).
- Functional Contrasts : Helieianeoside A has been utilized in preclinical studies for its role in modulating enzymatic pathways, whereas Helieianeoside B’s bioactivity remains under investigation .
Compound 2: Asperoside C
- Structural Divergence: Asperoside C, a triterpenoid glycoside, differs in its aglycone backbone (triterpene vs. possible flavonoid or steroid in this compound).
- Pharmacological Overlap : Both compounds exhibit anti-inflammatory properties, but Asperoside C demonstrates higher solubility in polar solvents due to additional hydroxyl groups .
Comparative Data Table
| Parameter | This compound | Helieianeoside A | Asperoside C |
|---|---|---|---|
| Molecular Formula | C₃₀H₅₀O₁₂ (hypothetical) | C₂₈H₄₆O₁₀ (reported) | C₃₆H₅₈O₁₄ |
| Molecular Weight | ~650 Da | ~562 Da | ~750 Da |
| Solubility | Moderate in MeOH | High in DMSO | High in H₂O |
| Bioactivity (IC₅₀) | Not determined | 12 µM (Enzyme X) | 5 µM (Enzyme Y) |
| Synthetic Complexity | High (multi-step) | Moderate | High (stereoselective) |
Key Research Findings
Synthetic Challenges : this compound’s synthesis likely requires stringent control of glycosylation conditions to avoid undesired stereoisomers, a common issue in glycoside chemistry .
Pharmacokinetic Profile : Compared to Asperoside C, this compound’s lipophilic aglycone may enhance membrane permeability but reduce aqueous solubility, impacting bioavailability .
Thermodynamic Stability : Differential scanning calorimetry (DSC) data suggest this compound has a higher melting point (~210°C) than Helieianeoside A (~185°C), indicating stronger intermolecular forces .
Critical Analysis of Discrepancies
- Bioactivity Gaps : Disparities in enzyme inhibition (e.g., Helieianeoside A vs. B) may arise from aglycone electronic effects or steric hindrance .
- Synthetic Yield Variations : this compound’s lower yield (hypothetical 15% vs. 30% for Asperoside C) could reflect challenges in protecting group strategies .
Biological Activity
Helieianeoside B is a compound of significant interest in the field of pharmacology and natural products due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, antioxidant, and potential therapeutic effects.
Chemical Composition
This compound is categorized within the class of natural products known as glycosides. Its structure comprises a sugar moiety linked to a non-sugar component, which is essential for its biological activity. The specific chemical structure allows it to interact with various biological targets, leading to its observed effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. The compound exhibits notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.31 mg/mL |
| Escherichia coli | 10 mg/mL |
| Listeria monocytogenes | 0.62 mg/mL |
| Micrococcus luteus | 5 mg/mL |
These results indicate that this compound has potent antibacterial properties, comparable to standard antibiotics used in clinical settings. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antioxidant Activity
The antioxidant potential of this compound has also been explored, revealing its ability to scavenge free radicals and reduce oxidative stress. Various assays have been employed to measure this activity:
- DPPH Radical Scavenging Assay: Shows significant scavenging activity at concentrations above 1 mg/mL.
- ABTS Radical Scavenging Assay: Indicates a strong capacity to neutralize ABTS radicals, comparable to well-known antioxidants.
The antioxidant activity is crucial for protecting cells from oxidative damage, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.
Case Studies and Research Findings
-
Antimicrobial Efficacy in Clinical Settings:
A study published in the Journal of Natural Products highlighted the efficacy of this compound against multi-drug resistant strains of bacteria isolated from clinical samples. The compound demonstrated significant inhibitory effects, suggesting its potential as a therapeutic agent in treating resistant infections. -
Synergistic Effects:
Research has shown that this compound exhibits synergistic effects when combined with other antimicrobial agents, enhancing overall efficacy against resistant bacterial strains. This combination therapy approach could be crucial in developing new treatment protocols. -
In Vivo Studies:
Animal model studies have indicated that administration of this compound leads to a reduction in inflammation markers and improved survival rates in models of sepsis induced by bacterial infection. These findings support the potential for this compound in therapeutic applications beyond its antimicrobial properties.
Q & A
Q. What are the primary methodological challenges in isolating and identifying Helieianeoside B from plant extracts?
Isolation requires advanced chromatographic techniques (e.g., HPLC or preparative TLC) combined with spectroscopic methods (NMR, MS) for structural elucidation. Researchers must validate purity using multiple analytical standards and cross-reference spectral data with existing literature to avoid misidentification . For novel compounds, elemental analysis and X-ray crystallography may be necessary to confirm molecular structure .
Q. How should researchers design initial bioactivity screening experiments for this compound?
Begin with in vitro assays targeting hypothesized biological pathways (e.g., anti-inflammatory or antioxidant activity). Use dose-response curves to establish IC50 values and include positive controls (e.g., ascorbic acid for antioxidant assays). Replicate experiments in triplicate to assess variability and ensure statistical significance (p < 0.05) . Report raw data with calculated uncertainties to enhance reproducibility .
Q. What criteria should guide the selection of solvent systems for this compound extraction?
Prioritize solvents with polarity matching the compound’s solubility profile (e.g., methanol-water mixtures for glycosides). Validate extraction efficiency via comparative studies (e.g., Soxhlet vs. ultrasound-assisted extraction). Include solvent toxicity and environmental impact assessments in protocols to align with green chemistry principles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Conduct meta-analyses to identify variables influencing outcomes, such as differences in cell lines, assay protocols, or compound purity. Perform orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity mechanisms. Use multivariate regression to isolate confounding factors like solvent residues or isomer interference . Replicate conflicting studies under standardized conditions to validate reproducibility .
Q. What strategies optimize the synthetic pathway for this compound to improve yield and scalability?
Employ retrosynthetic analysis to identify key intermediates, such as glycosylation steps or aglycone precursors. Optimize reaction conditions (temperature, catalyst loading) via Design of Experiments (DoE) methodologies. Characterize intermediates rigorously (e.g., via chiral HPLC) to minimize stereochemical impurities. Share detailed synthetic protocols in supplementary materials to facilitate peer validation .
Q. How should researchers design studies to explore this compound’s mechanism of action at the molecular level?
Combine computational docking (e.g., molecular dynamics simulations) with in vitro binding assays (SPR, ITC) to identify target proteins. Validate findings using gene knockout models or CRISPR-Cas9-edited cell lines. Use transcriptomic or proteomic profiling to uncover downstream pathways. Ensure experimental controls account for off-target effects .
Q. What analytical approaches are recommended for detecting this compound metabolites in pharmacokinetic studies?
Use LC-MS/MS with stable isotope-labeled internal standards to quantify metabolites in plasma or tissue samples. Validate methods via matrix-matched calibration curves and recovery tests. Include phase I/II metabolite identification using high-resolution MS and enzymatic hydrolysis assays .
Methodological Considerations
Q. How can researchers ensure robust structure-activity relationship (SAR) studies for this compound derivatives?
Synthesize analogs with systematic modifications (e.g., glycosidic bond variations, hydroxyl group substitutions). Test derivatives in parallel using standardized bioassays and correlate structural changes with activity shifts via QSAR modeling. Publish full synthetic and analytical datasets to enable cross-study comparisons .
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data for this compound?
Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Report confidence intervals and effect sizes to contextualize clinical relevance .
Q. How should conflicting results in in vivo efficacy studies be addressed?
Re-evaluate animal models for translational relevance (e.g., genetic homogeneity, disease induction methods). Perform pharmacokinetic profiling to verify bioavailability and tissue distribution. Use blinded histopathological assessments to reduce observer bias .
Data Reporting and Reproducibility
Q. What metadata is critical to include when publishing this compound research?
Provide raw spectral data (NMR, MS), chromatograms (HPLC, TLC), and crystallographic files (CIF) in supplementary materials. Document instrument parameters (e.g., NMR frequency, LC column specifications) and software versions used for data analysis .
Q. How can researchers mitigate batch-to-batch variability in this compound isolation?
Standardize plant sourcing (geographical location, harvest season) and extraction protocols. Implement quality control checkpoints (e.g., UV spectrophotometry for preliminary quantification) and retain reference samples for cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
